tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate is an organic compound with the molecular formula C14H25NO3. It is a derivative of carbamic acid and is often used as a building block in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable aldehyde or ketone. One common method is the reaction of tert-butyl carbamate with 2-oxoethylcyclohexane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as a protecting group for amines.
Biology
In biological research, this compound is used in the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists. Its stability and reactivity make it suitable for modifying biomolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various formulations and products.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
Uniqueness
tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This makes it more suitable for certain applications compared to its analogs. The presence of the cyclohexyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-oxoethyl)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-11-14(9-10-16)7-5-4-6-8-14/h10H,4-9,11H2,1-3H3,(H,15,17) |
InChI Key |
IJRSBLBPYAPFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)CC=O |
Origin of Product |
United States |
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